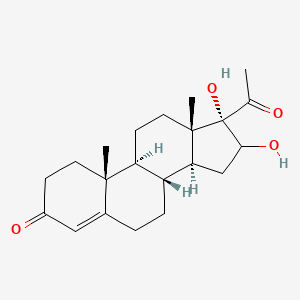
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反应分析
Types of Reactions
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may alter its structure and properties.
Reduction: Reduction reactions can also modify the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, changing its reactivity and interactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quinone derivatives, while reduction could yield hydroquinone derivatives.
科学研究应用
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of perylenequinones.
Biology: The compound’s ability to inhibit DNA gyrase makes it a valuable tool in studying DNA supercoiling and its effects on cellular processes.
Industry: While not widely used in industry, its unique properties make it of interest for specialized applications in chemical research.
作用机制
The mechanism of action of 1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione involves its interaction with DNA gyrase. The compound reduces the supercoiling activity of DNA gyrase, which is essential for DNA replication and transcription. This inhibition can lead to the disruption of DNA processes, making it a potent antiviral agent .
相似化合物的比较
Similar Compounds
Altertoxin II: Another mycotoxin produced by Alternaria alternata with similar properties and applications.
Perylenequinones: A class of compounds that includes 1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione and other related molecules with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific inhibitory effects on DNA gyrase and its potential antiviral properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research in various scientific fields .
属性
分子式 |
C20H16O6 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione |
InChI |
InChI=1S/C20H16O6/c21-11-4-1-8-9-2-5-13(23)18-14(24)7-15(25)20(26,19(9)18)10-3-6-12(22)17(11)16(8)10/h1-2,4-5,10,15,21,23,25-26H,3,6-7H2 |
InChI 键 |
IBJQWUOEZZLWJA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C=CC3=C2C1C4(C(CC(=O)C5=C(C=CC3=C54)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


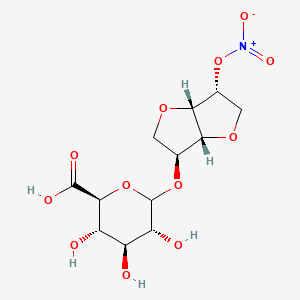

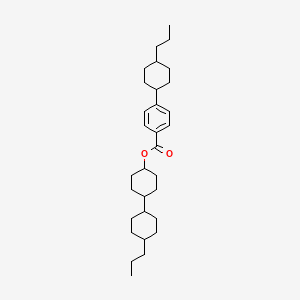
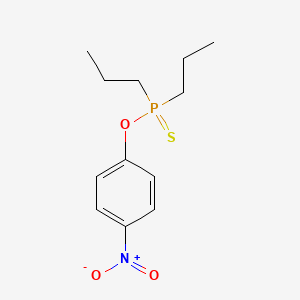


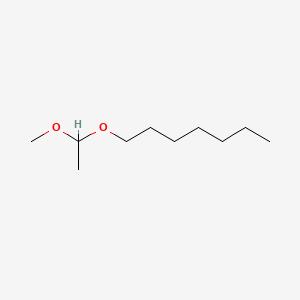
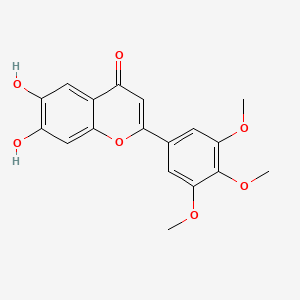
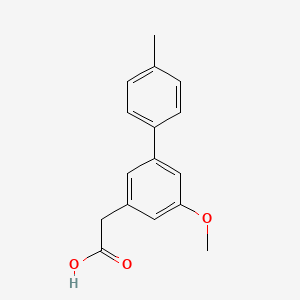
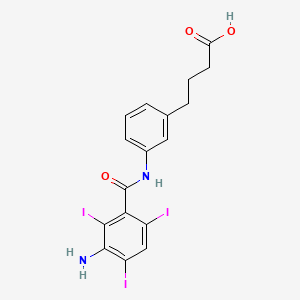
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)
![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
